5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a triazole ring fused to a benzene structure. This compound is characterized by the presence of bromine and an isopropyl group, which influence its chemical properties and biological activities. It belongs to the broader class of 1,2,3-triazoles, which are known for their diverse applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical methods, including copper-catalyzed azide-alkyne cycloaddition and other synthetic routes that utilize different nitrogen sources. Its molecular formula is , with a molecular weight of approximately 228.10 g/mol.
5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is classified under:
The synthesis of 5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole can be achieved through several methods:
The CuAAC method is particularly notable for its mild reaction conditions and high yields. The reaction mechanism generally proceeds through the formation of a copper-triazolyl complex, leading to the desired triazole product after reductive elimination.
The molecular structure of 5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole consists of:
The compound's structural data can be summarized as follows:
5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole participates in various chemical reactions:
These reactions often require specific conditions such as temperature control and the use of catalysts (e.g., palladium for cross-coupling), which facilitate bond formation while minimizing side reactions.
The mechanism of action for compounds like 5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole often involves interaction with biological targets such as enzymes or receptors. The presence of the triazole moiety allows for hydrogen bonding and pi-stacking interactions with target biomolecules.
While specific data on this compound's mechanism remains limited, similar triazoles have been shown to exhibit various biological activities including antimicrobial and anticancer effects due to their ability to disrupt cellular processes.
5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole has potential applications in several fields:
Research into this compound's specific biological activities and potential therapeutic applications continues to be an area of interest within medicinal chemistry.
The 1,2,3-triazole ring system represents a privileged scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capacity, dipole moment (∼5 Debye), and remarkable metabolic stability. Benzannulation at the 4,5-positions yields benzo[d][1,2,3]triazole, which enhances these properties through increased aromatic surface area and π-stacking capabilities. The 1H-benzo[d][1,2,3]triazole system exhibits three distinct nitrogen atoms (N1-pyrrolic, N2-pyridinic, N3-pyridinic), enabling diverse binding modes with biological targets. This heterocycle functions as a bioisostere for imidazole, triazole, and carboxylic acid groups, allowing strategic scaffold-hopping in drug design [1] [8].
The scaffold's structural rigidity reduces conformational entropy penalties upon target binding, while its moderate log P value (∼1.8 for unsubstituted derivative) balances hydrophilicity and membrane permeability. Proton tautomerism between N1-H and N2-H forms (energy barrier ∼12 kcal/mol) further enhances target adaptability, similar to pyrazole systems where tautomeric equilibria influence binding affinity [8]. This versatility explains the scaffold's prevalence across antimicrobial, antiviral, and antitumor pharmacophores, with over 20 clinically investigated benzotriazole-containing drugs since 2010 [1].
Table 1: Structural Features of Key Benzo[d][1,2,3]triazole Derivatives
Compound | Molecular Formula | Substitution Pattern | Key Structural Features |
---|---|---|---|
5-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole | C₉H₁₀BrN₃ | Br at C5; iPr at N1 | Halogen bond donor; steric protection of N1 |
5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole | C₉H₁₀BrN₃ | Br at C5; nPr at N1 | Linear alkyl chain enhances lipophilicity |
7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole | C₉H₁₀BrN₃ | Br at C7; iPr at N1 | Halogen position affects dipole alignment |
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole | C₁₀H₁₀BrFN₂ | Halogen pairing; imidazole core | Bioisosteric alternative with different H-bond profile |
Halogenation at the C5 position (as in 5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole) profoundly impacts molecular recognition through three complementary mechanisms: (1) induction of halogen bonding (XB) with carbonyl oxygen atoms (XB strength: 3–5 kcal/mol), (2) modulation of electron density in the triazole ring (σₘ = 0.39 for Br), and (3) enhancement of lipophilicity (π = 0.86 for Br). Bromine's polarizability and orbital size make it superior to chlorine in XB formation while avoiding the metabolic liabilities of iodine [1] [6]. Positional isomerism significantly influences bioactivity; C5-bromination aligns the halogen bond vector toward hydrogen-bond acceptors in target proteins, whereas C7-substitution creates divergent electrostatic surfaces [6].
N1-Isopropyl substitution provides steric protection of the triazole ring against metabolic degradation while introducing a chiral center (when asymmetric). The isopropyl group's β-branched configuration enhances binding pocket complementarity through van der Waals contacts and restricts N1-rotamer flexibility (energy barrier ∼4 kcal/mol). This contrasts with linear alkyl chains (e.g., n-propyl), which increase flexibility and lipophilicity but reduce metabolic stability. In antimicrobial benzotriazoles, isopropyl derivatives demonstrate 3–5 fold lower MIC values against Gram-positive pathogens compared to methyl analogues due to improved membrane penetration [1] [7].
Table 2: Impact of Substituents on Benzo[d][1,2,3]triazole Bioactivity
Substituent Pattern | Lipophilicity (log P) | Metabolic Stability (t₁/₂, min) | Relative Antimicrobial Potency |
---|---|---|---|
1H-Benzo[d][1,2,3]triazole (unsubstituted) | 1.21 | 12.3 | 1.0× |
5-Bromo-1H-benzo[d][1,2,3]triazole | 1.97 | 23.5 | 3.2× |
1-Isopropyl-1H-benzo[d][1,2,3]triazole | 2.18 | 87.4 | 4.1× |
5-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole | 2.94 | 142.6 | 8.7× |
5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole | 1.89 | 45.2 | 2.8× |
Benzotriazole chemistry emerged significantly in the 1960s with azole antifungal development, but only in the 1980s did Sparatore's team systematically explore benzotriazole-containing polycyclic systems for antimicrobial applications. Early work identified triazolo[4,5-f]quinolinone carboxylic acids as potent antibacterials (MIC 12.5–25 μg/mL vs. E. coli), where benzotriazole annulation position dictated activity – angular fusion at [4,5-f] preserved activity while [4,5-h] abolished it [1]. The 1990s saw Katritzky's pioneering development of N-acylbenzotriazole methodology, enabling the scaffold's use as a synthetic auxiliary and leaving group, particularly in peptide coupling and heterocyclic chemistry [1] [4].
The strategic incorporation of 5-bromo substituents began in earnest in the 2000s with studies on benzotriazolyl acrylonitriles as tubulin polymerization inhibitors (IC₅₀ = 0.8 μM). Concurrently, oxazolidinone-benzotriazole hybrids demonstrated potent activity against resistant Gram-positive pathogens (MIC 0.125–0.25 μg/mL), outperforming linezolid when substituted with –COOMe at C5. This era also established benzotriazole as a bioisostere for benzimidazole in CNS agents, exemplified by triazolobenzodiazepines where 8-bromo-6-(2-fluorophenyl) substitution conferred exceptional anticonvulsant activity [1] [5]. Modern innovations include radical-based functionalization at C4/C7 positions and transition-metal-catalyzed cross-coupling of 5-bromo derivatives, enabling precise SAR exploration around this privileged scaffold [4] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: